Rubinin

Description

Rubinin is a naturally occurring compound identified in plant species such as Robinia pseudoacacia L. (black locust). It is categorized as a glycoside or sugar-derived metabolite, containing structural components like arabinose, galactose, gluconic acid, and 4-methoxygluconic acid . This compound is commercially available as a reference standard (purity ≥ 98%) and is utilized in phytochemical analyses, particularly in ultra-performance liquid chromatography-quadrupole-time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) for qualitative and quantitative studies . Its presence in plant extracts has also been linked to functional applications, such as sustainable corrosion inhibition in cultural heritage alloys .

Properties

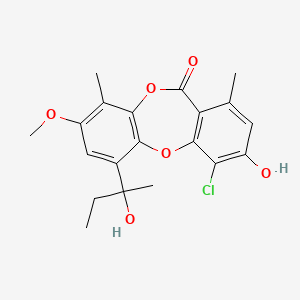

Molecular Formula |

C20H21ClO6 |

|---|---|

Molecular Weight |

392.8 g/mol |

IUPAC Name |

10-chloro-9-hydroxy-1-(2-hydroxybutan-2-yl)-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C20H21ClO6/c1-6-20(4,24)11-8-13(25-5)10(3)16-17(11)26-18-14(19(23)27-16)9(2)7-12(22)15(18)21/h7-8,22,24H,6H2,1-5H3 |

InChI Key |

PFCNGVAJKSGUNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1=CC(=C(C2=C1OC3=C(C(=CC(=C3Cl)O)C)C(=O)O2)C)OC)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Rubinin involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and reagents to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Rubinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Rubinin has been extensively studied for its scientific research applications. It is used in chemistry for its reactivity and potential as a catalyst. In biology and medicine, this compound has shown promise in the treatment of liver cancer by influencing the expression of heat shock protein 90 alpha A1 (HSP90AA1), which may serve as a potential therapeutic target . Additionally, this compound is being explored for its applications in various industrial processes due to its unique chemical properties .

Mechanism of Action

The mechanism of action of Rubinin involves its interaction with specific molecular targets and pathways. This compound influences the expression of HSP90AA1, which plays a crucial role in the survival of liver cancer cells. This interaction is mediated through molecular docking and molecular dynamics simulations, which reveal the stability of the drug-protein complexes .

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Ambiguities : The exact position of methoxylation in this compound’s gluconic acid moiety remains unconfirmed, necessitating nuclear magnetic resonance (NMR) studies .

- Comparative Gaps: Limited data exist on this compound’s bioactivity (e.g., antioxidant or antimicrobial effects) relative to its structural analogs.

- Analytical Challenges : Differentiation of this compound from other glycosides in UPLC-Q-TOF-MS/MS requires high-resolution spectral libraries to avoid misidentification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.